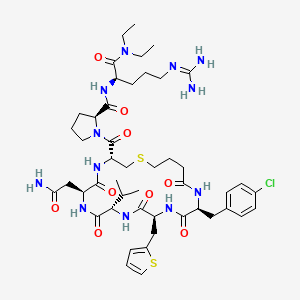

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm

CAS No.:

Cat. No.: VC16668807

Molecular Formula: C47H69ClN12O9S2

Molecular Weight: 1045.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H69ClN12O9S2 |

|---|---|

| Molecular Weight | 1045.7 g/mol |

| IUPAC Name | (2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[(2R)-5-(diaminomethylideneamino)-1-(diethylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C47H69ClN12O9S2/c1-5-59(6-2)45(68)31(12-7-19-52-47(50)51)54-43(66)36-13-8-20-60(36)46(69)35-26-70-21-10-14-38(62)53-32(23-28-15-17-29(48)18-16-28)40(63)55-33(24-30-11-9-22-71-30)42(65)58-39(27(3)4)44(67)56-34(25-37(49)61)41(64)57-35/h9,11,15-18,22,27,31-36,39H,5-8,10,12-14,19-21,23-26H2,1-4H3,(H2,49,61)(H,53,62)(H,54,66)(H,55,63)(H,56,67)(H,57,64)(H,58,65)(H4,50,51,52)/t31-,32+,33+,34+,35+,36+,39+/m1/s1 |

| Standard InChI Key | KELMVSJFGCWRLO-MLMVTELGSA-N |

| Isomeric SMILES | CCN(CC)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |

| Canonical SMILES | CCN(CC)C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |

Introduction

Chemical and Structural Characterization

c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a cyclic peptide comprising seven amino acids: β-ureidoalanine (Bua), 4-chlorophenylalanine (Cpa), thienylalanine (Thi), valine (Val), asparagine (Asn), cysteine (Cys), proline (Pro), and agmatine (Agm). The cyclization via a disulfide bond between cysteine residues enhances structural stability and receptor-binding affinity . Its molecular formula is C47H69ClN12O9S2, with a molecular weight of 1,045.71 g/mol . The inclusion of non-natural amino acids like Bua and Cpa optimizes interactions with the V2R’s hydrophobic binding pocket, while Thi contributes to conformational rigidity .

Pharmacological Profile and Mechanism of Action

As a V2R agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm activates the Gs-protein-coupled pathway, stimulating adenylate cyclase and increasing cyclic AMP (cAMP) production in renal collecting duct cells . This cascade promotes aquaporin-2 (AQP2) channel insertion into apical membranes, enhancing water reabsorption. The compound’s EC50 of 0.25 nM (hV2R) and 0.05 nM (rV2R) underscore its potency, surpassing desmopressin’s nanomolar affinity in preclinical models .

| Parameter | Human V2R | Rat V2R |

|---|---|---|

| EC50 (nM) | 0.25 | 0.05 |

| Selectivity (vs. V1R) | >1,000x | >1,000x |

| Duration of Action | 2–4 hours | 1–3 hours |

Table 1: Pharmacodynamic properties of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm .

Comparative Analysis with Desmopressin

Desmopressin (dDAVP), a synthetic V2R agonist, faces limitations due to its prolonged half-life (~2.5–4 hours in humans), which increases hyponatremia risk in elderly patients with diminished renal function . In contrast, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm’s short-acting profile (2–4 hours in humans) and renal-independent metabolism reduce this risk. Structural modifications, such as replacing arginine with Agm, prevent degradation by carboxypeptidases, enhancing metabolic stability without prolonging activity .

Preclinical Research Findings

Wiśniewski et al. (2019) conducted seminal studies on this compound, demonstrating its >1,000-fold selectivity for V2R over V1a, V1b, and oxytocin receptors . In rat models, single subcutaneous doses (0.1–1 μg/kg) induced dose-dependent antidiuresis lasting <4 hours, contrasting with desmopressin’s 6–8-hour effect. Renal clearance studies confirmed rapid elimination, with >90% excreted unchanged within 6 hours, minimizing accumulation risks .

Key Findings from Wiśniewski et al. (2019):

-

Peptide Stability: Resistant to serum proteases (t1/2 > 24 hours in human plasma).

-

Cardiovascular Safety: No blood pressure changes at 10x therapeutic doses.

-

Toxicology: No histopathological abnormalities in 28-day rodent studies .

Pharmacokinetics and Metabolism

The compound exhibits linear pharmacokinetics across 0.1–10 μg/kg doses, with a tmax of 30 minutes and t1/2 of 1.2 hours in rats . Unlike desmopressin, hepatic cytochrome P450 enzymes contribute minimally to metabolism, reducing drug-drug interaction risks.

| Parameter | Value |

|---|---|

| Bioavailability | 85% (subcutaneous) |

| Protein Binding | 12% |

| Clearance | 8.2 mL/min/kg |

| Vd | 0.4 L/kg |

Table 2: Pharmacokinetic parameters in preclinical models .

Future Research Directions

Ongoing investigations focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume